Chiral Separation of D-Tic and L-Tic Derivatives
The chiral purity of Boc-D-Tic-OH is a critical quality attribute for pharmaceutical synthesis. A study developing enantioselective HPLC methods for Nα-protected amino acid derivatives (Nα-PADs) demonstrated that the D- and L-enantiomers of Tic derivatives can be effectively resolved. The optimized method achieved a selectivity factor (α) between 1.32 and 2.12 and resolution (Rs) between 2.9 and 7.7 on a CHIRALPAK IC column, validating that the method is sensitive to detecting ≤0.05% of the undesired L-isomer [1].
| Evidence Dimension | Enantiomeric Separation Efficiency |
|---|---|
| Target Compound Data | Selectivity (α): 1.32-2.12; Resolution (Rs): 2.9-7.7 (for Tic enantiomers as a class) |
| Comparator Or Baseline | Baseline: LOD for undesired isomer ≤ 0.05% |
| Quantified Difference | Quantitative baseline separation, confirming the ability to verify high optical purity of the D-enantiomer. |
| Conditions | HPLC analysis on CHIRALPAK IC chiral stationary phase. |
Why This Matters
For procurement, this confirms the availability of validated analytical methods to ensure the compound meets the high chiral purity standards required for manufacturing therapeutic peptides.
- [1] Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. Analytical Methods, 10(21), 2481-2493. View Source
